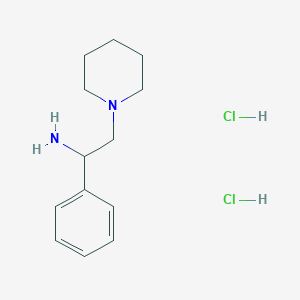

a-Phenyl-1-piperidineethanamine 2HCl

Description

a-Phenyl-1-piperidineethanamine 2HCl (CAS: 31788-81-5) is a dihydrochloride salt with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol. Its structure consists of a piperidine ring linked to a phenyl-substituted ethanamine backbone, protonated at two sites to form the hydrochloride salt. This modification enhances water solubility compared to its free base form, a critical factor in pharmaceutical applications.

Properties

Molecular Formula |

C13H22Cl2N2 |

|---|---|

Molecular Weight |

277.23 g/mol |

IUPAC Name |

1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C13H20N2.2ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H |

InChI Key |

CCMBJVCEKHODMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of a-Phenyl-1-piperidineethanamine 2HCl and Analogous Compounds

Key Comparative Insights

Salt Formation and Solubility Enhancement this compound and F8·2HCl both utilize dihydrochloride salt formation to improve water solubility. F8·2HCl demonstrated a >50x solubility increase compared to its free base, leading to enhanced antitumor efficacy and PK properties (e.g., prolonged half-life, higher bioavailability) . BGP-15, another dihydrochloride salt, exhibits 28 mg/mL solubility, attributed to its hydrophilic amidoxime group. This highlights how structural variations (e.g., heterocyclic vs. amidoxime groups) influence solubility .

Structural and Pharmacological Divergence

- F8·2HCl and This compound share salt-form advantages but differ in therapeutic targets. F8·2HCl is explicitly validated for undifferentiated gastric cancer , with mechanisms involving apoptosis induction (e.g., Cleaved Caspase3 upregulation) and cell cycle arrest (CDK2 suppression) .

- Peptide-based salts (e.g., H-D-Phe-Pip-Arg-pNA, 2HCl) are tailored for enzymatic assays (Km = 7 µM for thrombin) rather than systemic drug use, emphasizing the role of dihydrochloride salts in stabilizing substrates for in vitro applications .

Molecular Weight and Pharmacokinetics this compound (277.23 g/mol) and 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2HCl (326.23 g/mol) illustrate how minor structural changes (piperidine vs. Lower molecular weight may favor better tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.